molecular formula C9H17NO2 B057116 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine CAS No. 30482-25-8

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Cat. No. B057116
CAS RN: 30482-25-8
M. Wt: 171.24 g/mol
InChI Key: OEBYRQFXIBUGSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine involves selective deketalization in acidic solution, using acetic acid as a catalyst under optimized conditions. This process results in a significant increase in the chromatographic yield of the target compound, showcasing its efficient production method (Zhang Feng-bao, 2006).

Scientific Research Applications

Overview of Applications

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, as a chemical entity, may not have direct mentions in the literature under this specific name. However, its structural and functional analogs, or compounds with similar chemical motifs, have been explored for various applications in scientific research. The studies and reviews highlight the potential and existing applications of similar compounds in areas such as environmental science, pharmacology, and biochemistry.

Environmental Impact and Toxicology

Research into similar compounds, such as 1,4-dioxane, underscores the importance of understanding the environmental impact and toxicological effects of chemical substances. 1,4-Dioxane, for instance, has been identified as an emerging water contaminant with significant challenges for remediation due to its physical and chemical characteristics. It underscores the necessity for developing effective removal approaches and understanding its human health effects further (Godri Pollitt et al., 2019).

Pharmacological Investigations

Compounds structurally related to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine have been explored for various pharmacological properties. For instance, the discovery and investigation of certain piperidones indicate potential antineoplastic (anticancer) properties, highlighting the importance of such compounds in drug development for cancer treatment (Hossain et al., 2020).

Chemical Synthesis and Drug Development

The synthesis and development of benzodiazepines using o-phenylenediamine demonstrate the relevance of specific chemical scaffolds in medicinal chemistry. Such studies contribute to the broader understanding of synthetic routes for biologically active compounds, which could include derivatives or structurally related compounds to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (Teli et al., 2023).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (if on skin, wash with plenty of soap and water) .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBYRQFXIBUGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449569
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

CAS RN

30482-25-8
Record name 1,4-Dioxaspiro[4.5]decane-8-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30482-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine
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Synthesis routes and methods I

Procedure details

To a solution of 1,4-dioxaspiro[4,5]decan-8-one (10.0 g) and acetic acid (4.4 ml) in dichloromethane (128 ml) were added methylamine hydrochloride (5.19 g) and sodium triacetoxyborohydride (16.3 g), and stirred at room temperature for 2.5 hours. After completion of the reaction, 4 N aqueous solution of sodium hydroxide (90 ml) was added thereto, and extracted with dichloromethane. The organic layer was dried over sodium sulfate, and then the solvent was evaporated to give (1,4-dioxaspiro[4,5]dec-8-yl)methylamine as an orange oil (11.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
128 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1.4 g (0.037 mole) of lithium aluminum hydride in 100 ml dry THF is added, portionwise, 4.9 g (0.026 mole) of 1,4-dioxaspiro[4,5]decane-8-carboxamide over one-half hour. This mixture is then refluxed 2 hours, then allowed to cool to room temperature. About 5 ml water is added cautiously and then stirred 15 minutes. Dichloromethane is then added and the insolubles filtered off. The organic layer is dried over MgSO4 and stripped to dryness, giving 3.48 g crude product. This material is vacuum-distilled to obtain 8-aminomethyl-1,4-dioxaspiro[4,5]decane (b.p. 84°-101° C. at 0.7 mm Hg.)
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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